molecular formula C₈¹³CH₁₀FN¹⁵N₂O₃ B1140723 Elvucitabine-13C,15N2 CAS No. 1217641-78-5

Elvucitabine-13C,15N2

货号: B1140723
CAS 编号: 1217641-78-5
分子量: 230.17
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Elvucitabine-13C,15N2 is a stable isotopically labeled analog of elvucitabine, a nucleoside reverse transcriptase inhibitor. Elvucitabine is primarily investigated for its potential use in treating human immunodeficiency virus (HIV) and hepatitis B virus (HBV) infections . The isotopic labeling with carbon-13 and nitrogen-15 makes this compound particularly useful in various scientific research applications, including pharmacokinetic studies and metabolic tracing.

化学反应分析

Types of Reactions

Elvucitabine-13C,15N2 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

科学研究应用

Elvucitabine-13C,15N2 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

相似化合物的比较

Elvucitabine-13C,15N2 is similar in chemical structure to other nucleoside reverse transcriptase inhibitors, such as lamivudine and emtricitabine . it has unique properties due to its isotopic labeling, which makes it particularly useful for research applications. The isotopic labeling allows for precise tracking and analysis in various scientific studies.

List of Similar Compounds

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Elvucitabine-13C,15N2 involves the incorporation of two isotopes, 13C and 15N, into the structure of Elvucitabine. This can be achieved through a series of chemical reactions that introduce the isotopes at specific positions in the molecule.", "Starting Materials": [ "Elvucitabine", "13C-labeled reagents", "15N-labeled reagents", "Solvents", "Catalysts" ], "Reaction": [ "Step 1: Protection of the hydroxyl group on the sugar moiety of Elvucitabine using a suitable protecting group.", "Step 2: Introduction of the 13C and 15N isotopes at specific positions in the molecule using labeled reagents and appropriate reaction conditions.", "Step 3: Deprotection of the hydroxyl group to regenerate the original Elvucitabine molecule.", "Step 4: Purification of the labeled Elvucitabine using chromatography or other suitable methods.", "Step 5: Characterization of the labeled Elvucitabine using spectroscopic and analytical techniques to confirm the incorporation of the isotopes." ] }

CAS 编号

1217641-78-5

分子式

C₈¹³CH₁₀FN¹⁵N₂O₃

分子量

230.17

同义词

4-Amino-1-[(2S,5R)-2,5-dihydro-5-(hydroxymethyl)-2-furanyl]-5-fluoro-2(1H)-pyrimidinone-13C,15N2;  ACH 126443-13C,15N2;  L-Fd 4C-13C,15N2; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。